REACTION_CXSMILES
|
[CH2:1]([N:5]1[C:9](=[O:10])[C:8]2[CH:11]=[CH:12][C:13]3[C:18]([C:7]=2[S:6]1(=[O:20])=[O:19])=[CH:17][CH:16]=[CH:15][CH:14]=3)[C:2]([CH3:4])=[O:3].[Na].Cl>C(O)C>[C:2]([C:1]1[NH:5][S:6](=[O:20])(=[O:19])[C:7]2[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[CH:12]=[CH:11][C:8]=2[C:9]=1[OH:10])(=[O:3])[CH3:4] |^1:20|
|
Name
|
|
Quantity
|
28.9 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)C)N1S(C2=C(C1=O)C=CC1=CC=CC=C12)(=O)=O
|
Name
|
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was subsequently refluxed for 15 minutes
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the solid product formed
|
Type
|
FILTRATION
|
Details
|
thereby was suction-filtered off
|
Type
|
WASH
|
Details
|
washed with ice-cold 50% ethanol
|
Type
|
CUSTOM
|
Details
|
Recrystallization from ethanol
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C=1NS(C2=C(C1O)C=CC1=CC=CC=C12)(=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.6 g | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 5.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |